2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid
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Overview
Description
2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid is an organic compound with the molecular formula C15H13O3F It is characterized by the presence of a fluorobenzyl group attached to a phenylacetic acid moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzyl alcohol and 3-hydroxyphenylacetic acid.
Etherification: The 3-fluorobenzyl alcohol undergoes etherification with 3-hydroxyphenylacetic acid in the presence of a suitable catalyst, such as a strong acid or base, to form the desired ether linkage.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to ensure product quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity and selectivity, while the phenylacetic acid moiety may participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s biological activity and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-(3-((2-Fluorobenzyl)oxy)phenyl)acetic acid: Similar structure but with a different position of the fluorine atom.
3-((3-Fluorobenzyl)oxy)benzoic acid: Contains a benzoic acid moiety instead of phenylacetic acid.
2-(3-((3-Chlorobenzyl)oxy)phenyl)acetic acid: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The presence of the ether linkage also adds to its distinctiveness, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[3-[(3-fluorophenyl)methoxy]phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c16-13-5-1-4-12(7-13)10-19-14-6-2-3-11(8-14)9-15(17)18/h1-8H,9-10H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMQCGBGOFGWLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC(=CC=C2)F)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474994 |
Source
|
Record name | {3-[(3-Fluorophenyl)methoxy]phenyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
902836-26-4 |
Source
|
Record name | {3-[(3-Fluorophenyl)methoxy]phenyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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